molecular formula C11H13N B8297355 Vinylbenzylaziridine

Vinylbenzylaziridine

Cat. No.: B8297355
M. Wt: 159.23 g/mol
InChI Key: VZNVWCSXXYJGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinylbenzylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a vinyl group attached to one of the carbon atoms in the aziridine ring. Aziridines are known for their high ring strain, which makes them highly reactive and valuable intermediates in organic synthesis .

Preparation Methods

Vinylbenzylaziridine can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with a vinyl halide in the presence of a base to form the corresponding aziridine. Another method involves the cyclization of N-benzyl-N-vinylamine using a suitable cyclizing agent . Industrial production methods often involve the use of high-pressure reactors and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Vinylbenzylaziridine undergoes a variety of chemical reactions due to the presence of both electrophilic and nucleophilic centers in its structure. Some of the common reactions include:

Common reagents used in these reactions include oxidizing agents like peracids, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include oxaziridines, amines, and various cyclic compounds.

Scientific Research Applications

Vinylbenzylaziridine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of Vinylbenzylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The vinyl group can also participate in various addition reactions, further increasing the compound’s reactivity. Molecular targets and pathways involved in its action include nucleophilic centers in enzymes and other biological molecules .

Comparison with Similar Compounds

Vinylbenzylaziridine can be compared with other aziridines and vinyl compounds. Similar compounds include:

    Aziridine: The parent compound, which lacks the benzyl and vinyl groups.

    2-Vinylaziridine: Similar to this compound but without the benzyl group.

    1-Benzylaziridine: Similar but lacks the vinyl group.

The presence of both the benzyl and vinyl groups in this compound makes it unique in terms of its reactivity and potential applications. The benzyl group increases the compound’s stability, while the vinyl group enhances its reactivity in cycloaddition and other reactions.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1-benzyl-2-ethenylaziridine

InChI

InChI=1S/C11H13N/c1-2-11-9-12(11)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2

InChI Key

VZNVWCSXXYJGLP-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN1CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1-liter, 3-necked flask equipped with a mechanical stirrer, reflux condenser and dropping funnel was charged 86 g. (2.0 mole) of aziridine, 66 g. of 85% powdered KOH (1.0 mole) and 400 ml. of benzene. The mixture was stirred and heated to reflux and 76.25 g. (0.5 mole) of ar-vinylbenzyl chloride containing 0.1% by weight of p,p'-diphenylphenylene diamine inhibitor was added over 15 minutes. The ar-vinylbenzyl chloride was an isomeric mixture consisting of approximately 60-70% meta isomer and 40-30% para isomer. The reaction mixture was then stirred rapidly under reflux for four hours, cooled to room temperature, filtered through a filter cell and the filtrate concentrated at reduced pressure to give 72.4 g. (91.1%) of crude product. This crude product was distilled at reduced pressure to give 63.1 g. (79.4%) of water-white N-ar-vinylbenzylaziridine b.p. 72°-73°/0.6 mm. whose identity was established by IR and NMR. Its purity was found to be greater than 99% by vapor phase chromatography on a G.E. silicone column (10 ft. × 1/4 in.) at 200° C. and 60 ml./min. helium flow rate.
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